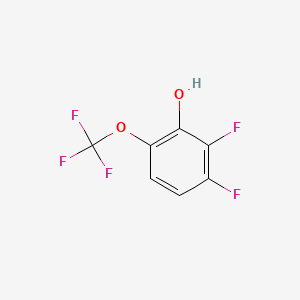
2,3-Difluoro-6-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-6-(trifluoromethoxy)phenol is an organofluorine compound with the molecular formula C7H3F5O2 and a molecular weight of 214.09 g/mol . This compound is characterized by the presence of both difluoro and trifluoromethoxy groups attached to a phenol ring, making it a unique and valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 2,3-Difluoro-6-(trifluoromethoxy)phenol can be achieved through several synthetic routes. One common method involves the use of trifluoromethoxylation reagents, which introduce the trifluoromethoxy group into the phenol ring . The reaction conditions typically involve the use of a photoredox catalyst such as Ru(bpy)32 and visible light irradiation . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organofluorine compounds.
Chemical Reactions Analysis
2,3-Difluoro-6-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the use of organoboron reagents and palladium catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organometallic reagents for coupling reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 2,3-Difluoro-6-(trifluoromethoxy)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms in the compound enhances its binding affinity to these targets, leading to increased potency and selectivity . The trifluoromethoxy group also contributes to the compound’s lipophilicity, which can improve its ability to cross biological membranes and reach its targets .
Comparison with Similar Compounds
2,3-Difluoro-6-(trifluoromethoxy)phenol can be compared with other similar compounds such as:
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: This compound has a similar structure but with additional fluorine atoms, which can further enhance its chemical and biological properties.
2,6-Difluoro-3-methylphenol: This compound lacks the trifluoromethoxy group, making it less lipophilic and potentially less potent in biological applications.
2,3,6-Trifluorophenol: This compound has fewer fluorine atoms and lacks the trifluoromethoxy group, resulting in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of difluoro and trifluoromethoxy groups, which provide a balance of reactivity, stability, and biological activity that is not found in other similar compounds.
Properties
IUPAC Name |
2,3-difluoro-6-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O2/c8-3-1-2-4(6(13)5(3)9)14-7(10,11)12/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCUWIVWSHDVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














